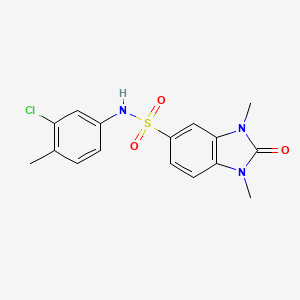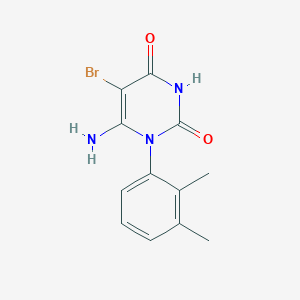
1-methyl-5-nitro-3-phenyl-1H-indazole
Vue d'ensemble
Description
1-Methyl-5-nitro-3-phenyl-1H-indazole is a heterocyclic compound with the molecular formula C14H11N3O2 It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-methyl-5-nitro-3-phenyl-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazones with nitro-substituted benzaldehydes. The reaction typically requires acidic or basic conditions and can be catalyzed by transition metals such as copper or silver . Another approach involves the nitration of pre-formed indazole derivatives using nitrating agents like tert-butyl nitrite . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts.
Analyse Des Réactions Chimiques
1-Methyl-5-nitro-3-phenyl-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nitrating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-5-nitro-3-phenyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-methyl-5-nitro-3-phenyl-1H-indazole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and receptors, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
1-Methyl-5-nitro-3-phenyl-1H-indazole can be compared with other indazole derivatives such as:
1H-Indazole: Lacks the nitro and phenyl substituents, resulting in different chemical and biological properties.
2H-Indazole: A tautomeric form with distinct reactivity and stability.
5-Nitroindazole: Similar nitro substitution but lacks the methyl and phenyl groups, affecting its overall activity.
Propriétés
IUPAC Name |
1-methyl-5-nitro-3-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-8-7-11(17(18)19)9-12(13)14(15-16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQUETZXAJZYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 4-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE](/img/structure/B4239245.png)


![N'-(2-bromo-4,6-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B4239258.png)



![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(5-CHLORO-2-ETHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4239288.png)

![4-methyl-1-[N-(phenylsulfonyl)glycylglycyl]piperidine](/img/structure/B4239301.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4239307.png)


![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4239342.png)
